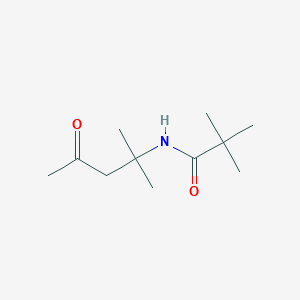
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide is a chemical compound with a complex structure that includes multiple methyl groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with 2-methyl-4-oxopentanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the required production volume, cost considerations, and the desired purity of the final product. Industrial production often employs advanced techniques such as distillation and crystallization to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a range of different compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide include other amides and ketones with similar structural features. Examples include:
- N,N-Dimethylacetamide
- 2,2-Dimethylpropanamide
- 2-Methyl-4-oxopentanal
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness can result in different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
78371-16-1 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-8(13)7-11(5,6)12-9(14)10(2,3)4/h7H2,1-6H3,(H,12,14) |
InChI-Schlüssel |
RHGBLZOKFYDGFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


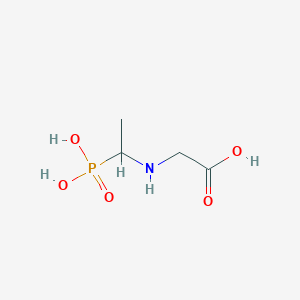
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
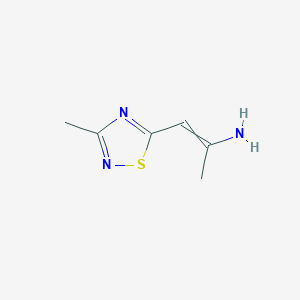
![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
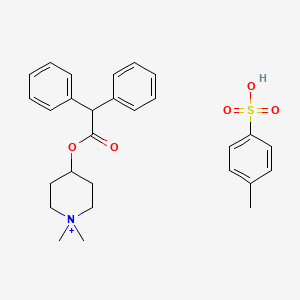
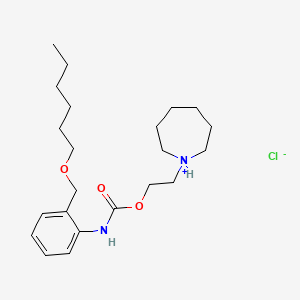
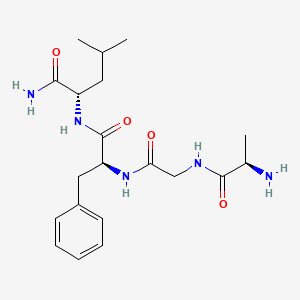
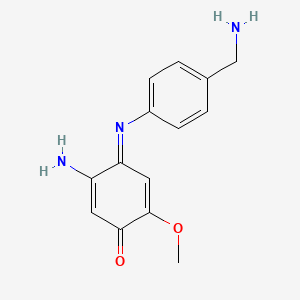
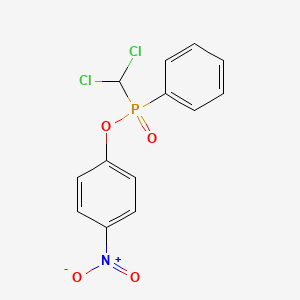
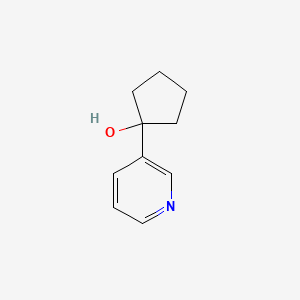
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
